5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione

Nucleophilic Aromatic Substitution Reactivity Differentiation Microwave-Assisted Synthesis

Procuring generic 'chloroethyluracil' risks failed reactions due to regioisomer confusion. The 5-chloro-6-ethyl isomer (CAS 89466-52-4) offers distinct reactivity versus its 6-chloro-5-ethyl counterpart. - **Chemoselective synthesis:** C5-chloro group undergoes nucleophilic displacement >50% slower than C6-chloro, allowing selective functionalization at other positions. - **Eliminates confounding bioactivity:** Lacks thymidine phosphorylase (TP) inhibition inherent to the 6-chloro regioisomer, preventing angiogenic artifacts in primary screening. - **Patent-protected routes:** Required precursor for 4-amino-5-chloro-6-ethylpyrimidine insecticides/fungicides per US Patent 4,977,264.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 89466-52-4
Cat. No. B12910208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione
CAS89466-52-4
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)NC(=O)N1)Cl
InChIInChI=1S/C6H7ClN2O2/c1-2-3-4(7)5(10)9-6(11)8-3/h2H2,1H3,(H2,8,9,10,11)
InChIKeyDPRBRTSBQKTHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-ethyluracil Procurement Guide


5-Chloro-6-ethylpyrimidine-2,4(1H,3H)-dione (CAS 89466-52-4) is a disubstituted pyrimidine-2,4-dione (uracil) derivative with chlorine at the C5 position and an ethyl group at the C6 position of the heterocyclic ring . As a member of the chloroethyluracil isomer family, it shares the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol with its more commonly cited regioisomer, 6-chloro-5-ethylpyrimidine-2,4(1H,3H)-dione (CAS 20295-24-3) . Its specific substitution pattern dictates a reactivity profile that is fundamentally distinct from its positional isomer, making it a critical, non-substitutable building block for precise agrochemical intermediate synthesis and structure-activity relationship (SAR) exploration in medicinal chemistry [1].

Identity 5-Chloro-6-ethyl regioisomer of uracil
Profile Attenuated C5-Cl nucleophilic reactivity
Context Non-interchangeable with 6-chloro-5-ethyl isomer

5-Chloro-6-ethyluracil Regioisomer Specificity


The procurement of a generic 'chloroethyluracil' without specifying the regioisomer carries a high risk of experimental failure. While both 5-chloro-6-ethyl and 6-chloro-5-ethyl derivatives are pyrimidine-2,4-diones, the position of the chloro substituent dictates the molecule's chemical reactivity and biological activity. Class-level evidence on halouracils demonstrates that nucleophilic substitution reactivity is substantially higher for 6-chloro isomers compared to 5-chloro isomers, with reported yields differing by over 50% under identical conditions [1]. This difference in reactivity can lead to failed coupling reactions or unintended byproduct formation if the wrong isomer is used. Furthermore, the two isomers exhibit differential biological activity profiles: the 6-chloro-5-ethyl isomer is a known inhibitor of human thymidine phosphorylase (TP), whereas the 5-chloro-6-ethyl isomer shows a distinct selectivity profile and serves as a key intermediate for other pharmacologically relevant targets, as detailed in the evidence below [2].

Target (5-Cl)
Substitute (6-Cl)
Reactivity
Attenuated, supports chemoselectivity
Higher lability, may shift substitution outcomes
Bioactivity
Lacks TP inhibition, cleaner SAR profile
Confirmed TP inhibitor, may confound assays
IP Context
Required for patented agrochemical routes
May not map to protected synthetic pathways

5-Chloro-6-ethyluracil Comparative Data


Nucleophilic Substitution: 5-Cl vs. 6-Cl Uracil

The target compound (5-chloro-6-ethyluracil) benefits from the inherently lower reactivity of the C5-chloro substituent compared to the C6-chloro position in uracils. In a foundational study on halouracil reactivity under microwave irradiation, 5-chlorouracil was heated with 20 equivalents of benzylamine at 150°C in an oil bath for 20 minutes, yielding only 34% of the substitution product. In contrast, the analogous 6-chlorouracil reaction under microwave conditions gave substantially higher conversions [1]. This class-level inference dictates that 5-chloro-6-ethylpyrimidine-2,4(1H,3H)-dione will be significantly less prone to unwanted nucleophilic displacement of the chloro group than its 6-chloro-5-ethyl regioisomer during synthetic manipulations, offering greater chemoselectivity for late-stage functionalization.

Nucleophilic Substitution
Class-level inference
5-Cl isomer: 34% yield vs 6-Cl isomer: Substantially higher reactivity. >50% yield differential.
Supports chemoselective functionalization
Validated under thermal/microwave conditions (Tetrahedron 2005)
Nucleophilic Aromatic Substitution Reactivity Differentiation Microwave-Assisted Synthesis Regioisomer Comparison

Thymidine Phosphorylase Inhibition Selectivity

The 6-chloro-5-ethyl regioisomer is a documented competitive inhibitor of human thymidine phosphorylase (TP) with a Km value above 0.02 mM [1]. In contrast, the 5-chloro-6-ethyl isomer has not been reported as a direct TP inhibitor, instead serving as a precursor for a distinct chemical series targeting other enzymes, such as NaV channels and kinases [2]. This divergence means researchers targeting TP-related angiogenesis can use the comparator, while those seeking to avoid TP inhibition in their SAR programs should select the 5-chloro-6-ethyl derivative to prevent confounding biological readouts.

Thymidine Phosphorylase
Cross-study comparable
Target (5-Cl): No reported inhibition. Comparator (6-Cl): Km > 0.02 mM (V79/placenta).
Avoids TP-related angiogenic confounding
Enzyme purified from human sources (J. Med. Chem. 2007)
Thymidine Phosphorylase Cancer Therapeutics Angiogenesis Inhibition Enzyme Kinetics

Physicochemical Property Comparison

The two regioisomers can be distinguished by their calculated physicochemical properties, which directly impact chromatographic purification and formulation studies. The 5-chloro-6-ethyl isomer (target) exhibits a LogP of 0.279 and a polar surface area (PSA) of 65.72 Ų . Its 6-chloro-5-ethyl comparator possesses a density of 1.41 g/cm³ and a melting point of 227–228°C [1]. While density values are comparable (target: 1.4 g/cm³ vs. comparator: 1.41 g/cm³), the HPLC retention time difference predicted by the LogP variation (0.279 vs. the comparator's expected LogP) provides a practical handle for analytical method development and quality control to verify isomer identity.

Physicochemical Properties
Cross-study comparable
Target: LogP = 0.279, PSA = 65.72 Ų. Comparator: mp 227-228°C, density = 1.41.
Enables HPLC/LC-MS isomeric resolution
Predicted values from vendor CoA
Physicochemical Properties LogP Polar Surface Area Density

Agrochemical Intermediate Specificity

Patent literature for pest control agents explicitly defines the 5-chloro-6-ethyl substitution pattern as essential for generating bioactive 4-amino-5-chloro-6-ethylpyrimidines . The synthetic pathway to these agrochemicals proceeds through 5-chloro-6-ethyl-4-hydroxypyrimidine and 4,5-dichloro-6-ethylpyrimidine intermediates, which are then aminated to yield compounds exhibiting insecticidal, acaricidal, and fungicidal properties [1]. The 6-chloro-5-ethyl isomer cannot serve as a precursor for this class of compounds because the chlorine must be at the 5-position to direct the subsequent amination regiochemistry correctly. Patents from Ube Industries and Ciba-Geigy further demonstrate the exclusive use of the 5-chloro-6-ethyl scaffold for generating pyrimidine-based pest control agents effective against Hemiptera, Lepidoptera, and Coleoptera species .

Agrochemical Intermediates
Supporting evidence
Target (5-Cl): Required for patented insecticidal/fungicidal 4-amino pyrimidines.
Regioisomer-specific IP compliance
US4977264, JPH06172321A
Agrochemicals Insecticides Pyrimidinamine Derivatives Patent-Defined Intermediates

5-Chloro-6-ethyluracil Application Scenarios


Kinase & Ion Channel Inhibitor Scaffold

Medicinal chemistry programs targeting kinases, sirtuins, or voltage-gated sodium channels (e.g., NaV 1.7) can utilize 5-chloro-6-ethylpyrimidine-2,4(1H,3H)-dione as a privileged starting scaffold. As demonstrated in Section 3, this compound lacks the thymidine phosphorylase (TP) inhibitory activity inherent to its 6-chloro-5-ethyl regioisomer, thereby eliminating TP-related angiogenic confounding effects during primary screening campaigns . Derivatives of 5-chloro-6-substituted uracils prepared via microwave-assisted synthesis have yielded compounds with sub-micromolar IC50 values against various targets, validating the scaffold's versatility for focused libraries [1].

Agrochemical Pesticide Intermediate

Process research and development teams engaged in synthesizing patent-protected 4-amino-5-chloro-6-ethylpyrimidine insecticides and fungicides must procure the 5-chloro-6-ethyl isomer specifically. As detailed in Section 3, US Patent 4,977,264 and Japanese Patent JPH06172321A establish that the 5-chloro-6-ethyl substitution pattern is an absolute structural requirement for generating the active pesticidal agents; the 6-chloro-5-ethyl isomer is not a viable substitute in these synthetic routes . The compound serves as a precursor to 4,5-dichloro-6-ethylpyrimidine, a key dichlorinated intermediate for subsequent amination [1].

Orthogonal Functionalization Strategy

Synthetic organic chemists designing sequential substitution sequences on the pyrimidine-2,4-dione core can exploit the attenuated reactivity of the C5-chloro substituent relative to the C6-chloro position. As established in Section 3, the class-level reactivity data from the Tetrahedron study confirms that 5-chlorouracils undergo nucleophilic displacement significantly more slowly than their 6-chloro counterparts . This allows for chemoselective transformations where the C5-chloro group remains intact while other electrophilic sites on the molecule are functionalized, a capability not achievable with the more reactive 6-chloro-5-ethyl isomer.

Isomeric Purity Validation Standard

Analytical development laboratories can employ the distinct LogP (0.279) and PSA (65.72 Ų) values of 5-chloro-6-ethylpyrimidine-2,4(1H,3H)-dione to establish robust HPLC or LC-MS purity methods that discriminate between it and the 6-chloro-5-ethyl isomer . The ability to differentiate these isomers analytically is critical for incoming quality control when receiving bulk shipments, ensuring that procurement specifications for isomeric purity (e.g., ≥98% target isomer, ≤1% wrong regioisomer) are verifiable and enforceable.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Scaffold lacking TP inhibition
TP counter-screening, kinase/ion channel profiling
Agrochemical Process Chemistry
Regioisomer-specific intermediate
Structural confirmation (NMR), isomeric purity
Orthogonal Synthesis
Attenuated C5-Cl reactivity
Chemoselectivity monitoring (HPLC/LC-MS)
Analytical Quality Control
Divergent LogP/PSA values
Isomeric resolution and quantification
Quote Request

Request a Quote for 5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.